Product packaging for Gonyautoxin I(Cat. No.:CAS No. 60748-39-2)

Gonyautoxin I

Cat. No.: B000007
CAS No.: 60748-39-2
M. Wt: 411.35 g/mol
InChI Key: CETRDCWBMBILAL-XXKOCQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gonyautoxin-1 (GTX1) is a potent neurotoxin belonging to the saxitoxin (STX) family of paralytic shellfish toxins (PSTs) . Its molecular mechanism of action involves the reversible blockade of voltage-gated sodium channels (NaV) in nerve and muscle cells . By binding with high affinity to site 1 of the channel's α-subunit, GTX1 impedes sodium ion influx, which prevents the generation and propagation of action potentials and effectively blocks synaptic function . This specific activity makes it a valuable tool for fundamental neuroscience research and for studying ion channel physiology. Beyond its role in fundamental research, GTX1 is a critical analyte in the field of food and environmental safety. It is one of the primary toxins responsible for Paralytic Shellfish Poisoning (PSP), a serious human illness caused by consuming shellfish that have bioaccumulated these toxins during algal blooms . Consequently, there is significant research focus on developing highly sensitive and specific detection methods for GTX1 and related toxins, including advanced biosensors using high-affinity aptamers . Furthermore, the toxin's potent biological activity has spurred investigations into its therapeutic potential. Preliminary clinical studies on related gonyautoxins have shown promise in pain management, such as the treatment of chronic tension-type headaches and as a long-acting analgesic in surgical procedures like total knee arthroplasty, highlighting its possible application as a site-targeted, non-opioid pain blocker . This product, Gonyautoxin-1, is supplied as a high-purity analytical standard for research purposes. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N7O9S B000007 Gonyautoxin I CAS No. 60748-39-2

Properties

CAS No.

60748-39-2

Molecular Formula

C10H17N7O9S

Molecular Weight

411.35 g/mol

IUPAC Name

[(3aS,4R,9R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

InChI

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4+,5-,9-/m0/s1

InChI Key

CETRDCWBMBILAL-XXKOCQOQSA-N

Canonical SMILES

C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O

Other CAS No.

64296-26-0

Synonyms

Gonyautoxin 1;  Toxin GTX1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Gonyautoxin-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of saxitoxins, such as neosaxitoxin and decarbamoylsaxitoxin .

Scientific Research Applications

Biosensing Technologies

Aptamer Development:
Recent studies have focused on developing DNA aptamers that specifically bind to GTX-1 for use in biosensing applications. These aptamers are selected through techniques such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which allows for the identification of high-affinity binding sequences.

  • High-Affinity Aptamers: One study successfully optimized an aptamer with a dissociation constant (Kd) of 17.7 nM for GTX-1, demonstrating its potential for sensitive detection in various samples .
  • Optical Sensors: The development of an optical biolayer interferometry (BLI) aptasensor has shown a detection range from 0.2 to 200 ng/mL, with a limit of detection as low as 50 pg/mL. This sensor exhibited high specificity for GTX-1 without cross-reactivity to other marine toxins .

Table 1: Summary of Aptamer-Based Sensors for GTX-1 Detection

Sensor TypeDetection RangeLimit of DetectionSpecificity
BLI Aptasensor0.2 - 200 ng/mL50 pg/mLHigh specificity for GTX-1

Drug Development

Therapeutic Potential:
Research indicates that gonyautoxins, including GTX-1, may have applications beyond their toxic effects. For instance, they are being investigated for their muscle-relaxing properties in treating conditions such as acute anal fissures . The mechanism involves temporary paralysis at the injection site, providing pain relief and stopping bleeding.

Case Study:
In a clinical setting, patients treated with gonyautoxin injections experienced significant relief from symptoms associated with anal fissures within 48 hours . This suggests potential for further therapeutic applications in pain management.

Biological Activity

Gonyautoxin-1 (GTX-1) is a potent neurotoxin belonging to the gonyautoxin group, which is part of the broader family of saxitoxins. It is primarily produced by marine dinoflagellates and can accumulate in shellfish, leading to serious health risks for humans through the consumption of contaminated seafood. This article delves into the biological activity of GTX-1, focusing on its mechanisms, effects, and implications for public health.

Gonyautoxin-1 has a complex chemical structure characterized by its heterocyclic framework. Its chemical formula is C10H17N7O9SC_{10}H_{17}N_7O_9S, which highlights its unique properties among neurotoxins. The primary mechanism of action involves the blockade of voltage-gated sodium channels in nerve and muscle cells. GTX-1 binds specifically to site 1 of the α-subunit of these channels, inhibiting sodium influx. This blockade effectively prevents the propagation of action potentials, leading to neuromuscular paralysis and other severe symptoms associated with paralytic shellfish poisoning (PSP) .

Biological Effects and Symptoms

The biological effects of GTX-1 are profound and can lead to rapid onset symptoms, including:

  • Muscle Weakness : Impaired neuromuscular transmission results in decreased muscle strength.
  • Respiratory Failure : In severe cases, paralysis can extend to respiratory muscles, necessitating immediate medical intervention.
  • Potential Fatality : Without prompt treatment, exposure can lead to death due to respiratory failure.

The onset of symptoms typically occurs within minutes to hours after ingestion of contaminated shellfish, making it critical for public health monitoring .

Research Findings and Case Studies

Recent studies have focused on the interactions between GTX-1 and sodium channels, providing insights into its binding affinity and competitive behavior with other neurotoxins. For instance, research has shown that GTX-1 competes with saxitoxin at the same binding sites on sodium channels, which is crucial for understanding its toxicological profile and developing potential antidotes .

Table 1: Comparison of Gonyautoxins

Compound NameChemical FormulaKey Differences
Gonyautoxin-2C10H17N7O9SC_{10}H_{17}N_7O_9SSlightly different stereochemistry
Gonyautoxin-3C10H17N7O9SC_{10}H_{17}N_7O_9SStructural isomer with variations
SaxitoxinC10H17N7O4C_{10}H_{17}N_7O_4Lacks sulfur; different binding properties
NeosaxitoxinC10H17N7O5C_{10}H_{17}N_7O_5Additional hydroxyl group affecting activity
DecarbamoylsaxitoxinC9H14N6O4C_{9}H_{14}N_6O_4Lacks carbamoyl group; distinct toxicity

Gonyautoxin-1's unique binding characteristics contribute to its high potency compared to other members of the saxitoxin family .

Biotransformation and Excretion

In humans, GTX-1 undergoes biotransformation primarily through oxidative processes followed by glucuronidation. This metabolic pathway enhances its hydrophilicity, facilitating excretion from the body. Understanding these processes is vital for developing therapeutic strategies against GTX-1 poisoning .

Public Health Implications

The presence of gonyautoxins in marine environments poses significant risks to public health. Monitoring algal blooms that produce these toxins is essential for preventing PSP outbreaks. Regulatory measures are necessary to ensure seafood safety and protect consumers from neurotoxic exposure .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Gonyautoxin-1 in environmental samples, and how are they validated?

  • Methodological Answer : The most widely accepted methods include high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps involve:

  • Sample Preparation : Acid extraction (e.g., 0.1% acetic acid) followed by solid-phase extraction (SPE) to isolate GTX-1 from matrices like algal biomass or seawater .
  • Validation : Calibration curves using certified standards, spike-recovery tests (85–110% recovery), and inter-laboratory comparisons to ensure reproducibility. Limits of detection (LOD) typically range from 0.1–1.0 ng/mL .
  • Table : Common HPLC Parameters for GTX-1 Detection
Column TypeMobile PhaseFlow RateDetection Wavelength
C18 Reverse Phase10 mM Ammonium Formate (pH 5.0) + 5% Acetonitrile0.8 mL/min330 nm (Ex), 390 nm (Em)

Q. How should researchers design experiments to assess the stability of GTX-1 under varying environmental conditions?

  • Methodological Answer :

  • Controlled Variables : Test pH (6–9), temperature (4°C–30°C), and UV exposure using synthetic seawater or buffer systems.
  • Replication : Triplicate samples per condition, analyzed at intervals (0, 24, 48, 72 hours) via LC-MS/MS.
  • Data Interpretation : Calculate degradation half-life (t½) using first-order kinetics. Ensure controls (e.g., dark storage) are included to isolate photolytic effects .

Q. What protocols ensure ethical and reproducible use of GTX-1 in in vivo toxicity studies?

  • Methodological Answer :

  • Animal Models : Use standardized organisms (e.g., mice for acute toxicity, zebrafish embryos for developmental studies).
  • Dosage Calculation : Follow OECD Guidelines 423 (Acute Oral Toxicity) with dose ranges based on prior LC50 data.
  • Ethical Compliance : Obtain institutional animal care committee approval and document euthanasia methods (e.g., anesthetic overdose) per ARRIVE guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LC50 values of GTX-1 across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies, noting variables like species (e.g., Mus musculus vs. Artemia salina), exposure duration, and toxin purity.
  • Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to identify confounding factors (e.g., matrix effects in environmental samples).
  • Standardization Advocacy : Propose unified testing protocols in collaborative publications to reduce variability .

Q. What computational strategies are effective for modeling GTX-1 interactions with voltage-gated sodium channels?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina with channel structures (e.g., NaV1.4 PDB ID: 6AGF) to predict binding affinities.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • Validation : Compare in silico results with electrophysiological data (e.g., patch-clamp assays) to refine models .

Q. How can multi-omics approaches elucidate GTX-1 biosynthesis pathways in dinoflagellates?

  • Methodological Answer :

  • Genomics : Assemble transcriptomes from toxin-producing Alexandrium spp. using PacBio long-read sequencing.
  • Proteomics : Apply tandem mass tags (TMT) to quantify enzyme expression under toxin-inducing conditions (e.g., nitrogen limitation).
  • Metabolomics : Use NMR or LC-MS to track intermediate metabolites (e.g., arginine analogs) in biosynthetic pathways .

Q. What frameworks guide the formulation of hypothesis-driven research questions for GTX-1 ecotoxicology?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., marine invertebrates), Intervention (GTX-1 exposure), Comparison (control vs. treated), Outcome (mortality, behavioral changes).
  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., understudied species), Ethical, and Relevant (e.g., climate change impacts on toxin distribution) .

Data Contradiction and Synthesis

Q. How should researchers address discrepancies in GTX-1 detection limits between HPLC and immunoassay methods?

  • Methodological Answer :

  • Cross-Validation : Analyze identical samples with both methods and perform Bland-Altman plots to assess bias.
  • Matrix Interference Studies : Test seawater samples with varying salinity and organic content to identify immunoassay limitations (e.g., false positives).
  • Recommendation : Use HPLC for regulatory compliance and immunoassays for rapid field screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gonyautoxin I
Reactant of Route 2
Gonyautoxin I

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